1-Iodoethyl cyclohexanecarboxylate
Description
1-Iodoethyl cyclohexanecarboxylate is an ester derivative of cyclohexanecarboxylic acid, where the ethyl group is substituted with an iodine atom at the 1-position. Its structure comprises a cyclohexanecarboxylate backbone linked to an iodoethyl moiety (-CH₂CH₂I).
Cyclohexanecarboxylate esters are widely studied for their applications in organic synthesis, flavor chemistry, and metabolic pathways. The presence of iodine in this compound introduces unique reactivity, particularly in nucleophilic substitution and elimination reactions, distinguishing it from non-halogenated analogs.
Properties
CAS No. |
91871-82-8 |
|---|---|
Molecular Formula |
C9H15IO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
1-iodoethyl cyclohexanecarboxylate |
InChI |
InChI=1S/C9H15IO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
TWTBIIVXJUKVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1CCCCC1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1-iodoethyl cyclohexanecarboxylate with key analogs based on substituent groups, molecular weight, and physical state:
*Inferred from analogs in , where most esters are liquids.
Key Observations :
- Halogen Impact : The iodine atom in this compound increases molecular weight (≈263 g/mol) compared to ethyl (≈166 g/mol) and chloropropyl (≈202 g/mol) analogs. This also reduces volatility and may lower melting points relative to brominated cyclic esters (e.g., ).
- Reactivity : The C-I bond is more labile than C-Cl or C-Br bonds, favoring elimination (e.g., HI release) or SN2 reactions. In contrast, ethyl and methyl esters undergo hydrolysis to cyclohexanecarboxylic acid and alcohols .
Metabolic Pathways
- Ethyl Cyclohexanecarboxylate: Hydrolyzes to cyclohexanecarboxylic acid and ethanol. The acid undergoes β-oxidation, leading to ring cleavage (even-carbon side chain) or aromatization to benzoic acid (odd-carbon) .
- This compound: Expected to hydrolyze to cyclohexanecarboxylic acid and iodoethanol. Iodoethanol may decompose further, releasing iodide ions.
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